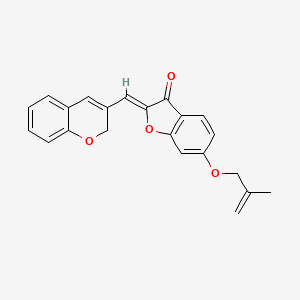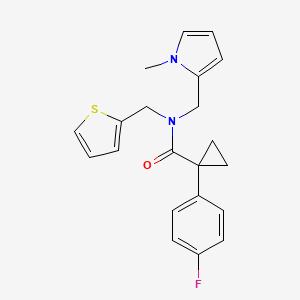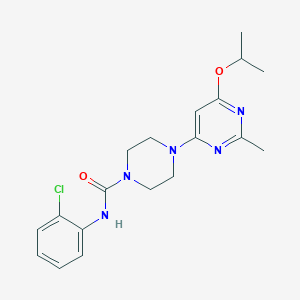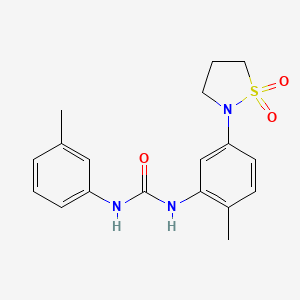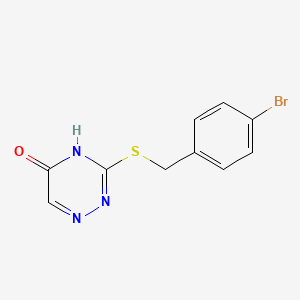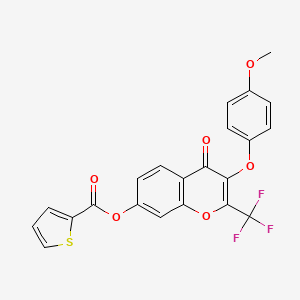
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H13F3O6S and its molecular weight is 462.4. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Synthesis Techniques : A study by Pimenova et al. (2003) details the synthesis of related compounds through reactions involving pentafluoroacetophenone and dimethyl oxalate, leading to the formation of derivatives like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester (Pimenova et al., 2003).
- Reactions with Other Compounds : Research by Budzisz et al. (2004) explored the reaction of 4-oxo-4H-chromones with N-methylhydrazine, leading to the formation of pyrazole ligands, which were then used in complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).
Chemical Properties and Applications
- Polyfunctionalized Chromenes : Wen et al. (2012) describe a method for preparing derivatives of methyl 4-oxo-2-(trifluoromethyl)-chromene-3-carboxylate, highlighting their utility in creating multifunctional benzoxepins (Wen et al., 2012).
- Photo-reorganization and Synthesis of Pentacyclics : Dalal et al. (2017) investigated the photo-reorganization of related compounds, leading to the synthesis of angular pentacyclic derivatives, demonstrating a green and convenient method for creating such structures (Dalal et al., 2017).
Biological and Pharmacological Potential
- Antimicrobial and Antioxidant Activities : Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, reporting significant antibacterial and antioxidant activities, indicating potential pharmaceutical applications (Behrami & Dobroshi, 2019).
- Anticancer Properties : Ali et al. (2021) developed novel derivatives with anticancer potential, highlighting their effectiveness against various cancer cell lines (Ali et al., 2021).
Safety And Hazards
As with all chemicals, safety precautions should be taken when handling chromenes and thiophenes. They should be stored properly, and personal protective equipment should be worn when handling them. However, without specific information on the compound , it’s difficult to provide detailed safety and hazard information.
Zukünftige Richtungen
The development of new synthetic methods and the discovery of novel biological activities continue to make chromenes and thiophenes interesting targets for medicinal chemistry research2. The compound you mentioned could potentially be a subject of future studies in this field.
Please consult with a professional chemist or a relevant expert for more detailed and accurate information.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6S/c1-28-12-4-6-13(7-5-12)29-19-18(26)15-9-8-14(30-21(27)17-3-2-10-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQWCSRXNNBCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
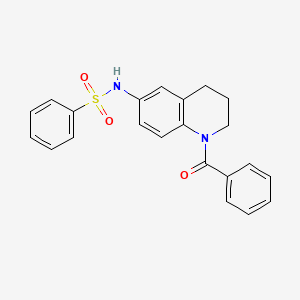
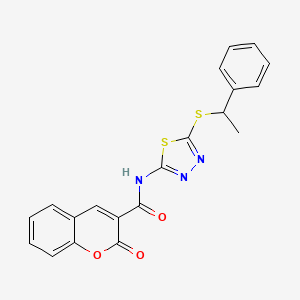
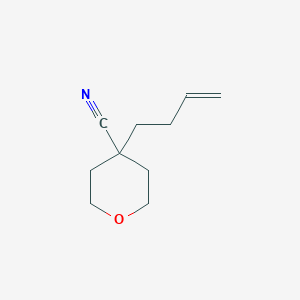
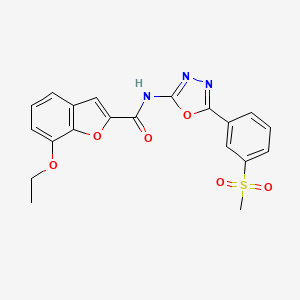
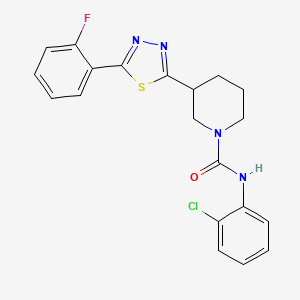
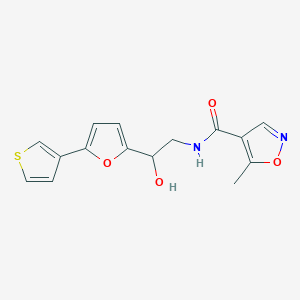
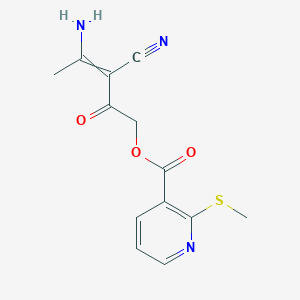
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
